molecular formula C19H17NO3 B11433645 4-methyl-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

4-methyl-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11433645
M. Wt: 307.3 g/mol
InChI Key: GDCBPCTXDYMPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic complex organic compound featuring a chromeno-oxazine framework, which is of significant interest in medicinal chemistry and drug discovery research. Compounds within this structural class have demonstrated considerable potential in biological screening, particularly for their antiproliferative properties. Research on analogous chromeno-oxazine derivatives has shown promising cytostatic activity, with low micromolar IC₅₀ values measured against various human cancer cell lines, including A2780 ovarian cancer and WM35 melanoma cells . The mechanism of action for these condensed O,N-heterocycles is under investigation but may involve the induction of apoptosis (programmed cell death) in malignant cells . This compound is exclusively intended for non-human research applications and is a valuable building block for synthesizing more complex molecules and for exploring new chemical spaces in organic chemistry. It is not designed for diagnostic, therapeutic, or veterinary use. Researchers can utilize this chromeno-oxazine derivative in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a key intermediate in the development of novel bioactive heterocycles .

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

4-methyl-9-(4-methylphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C19H17NO3/c1-12-3-5-14(6-4-12)20-10-16-17(22-11-20)8-7-15-13(2)9-18(21)23-19(15)16/h3-9H,10-11H2,1-2H3

InChI Key

GDCBPCTXDYMPNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C=C4C)OC2

Origin of Product

United States

Preparation Methods

Core Chromene Synthesis via Pechmann Condensation

The chromeno-oxazinone framework originates from a coumarin precursor synthesized via the Pechmann reaction. This method involves condensing resorcinol derivatives with β-ketoesters in acidic conditions. For the target compound, 1-(2,4-dihydroxyphenyl)ethanone reacts with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 4–6 hours to yield 7-hydroxy-4-methylcoumarin . The methyl group at position 4 is introduced via the ethyl acetoacetate’s acetyl moiety. This step typically achieves 75–85% yield after recrystallization from ethanol .

Critical Parameters

  • Temperature control (<10°C) minimizes side reactions.

  • Stoichiometric excess of ethyl acetoacetate (1.2 equiv) improves yield.

  • Acid choice: Sulfuric acid outperforms Lewis acids (e.g., FeCl3) in regioselectivity .

Oxazinone Ring Formation via Knoevenagel Cyclization

The oxazinone ring is constructed through a one-pot Knoevenagel condensation and cyclization sequence. In a representative protocol :

  • Intermediate Formation : 7-Hydroxy-4-methylcoumarin reacts with 4-methylbenzaldehyde in ethanol under reflux (80°C, 1 hour) to form a Knoevenagel adduct.

  • Cyclization : The adduct is treated with chloroacetyl chloride (1.1 equiv) and ammonium acetate (2.0 equiv) in dimethylformamide (DMF) at 100°C for 5 hours, inducing ring closure to form the oxazinone.

Reaction Mechanism

  • The aldehyde’s carbonyl undergoes nucleophilic attack by the coumarin’s active methylene group, forming a conjugated enone.

  • Chloroacetyl chloride introduces a chlorine-leaving group, enabling nucleophilic substitution by the amine from ammonium acetate.

  • Intramolecular cyclization eliminates HCl, yielding the oxazinone ring .

Yield Optimization

ParameterOptimal ValueYield Impact
SolventDMF89–92%
Temperature100°C+15% vs. 80°C
Ammonium Acetate2.0 equivMax. cyclization

Alternative Route: Fries Rearrangement and Hydrazone Condensation

A secondary route employs Fries rearrangement to functionalize the coumarin core before oxazinone formation :

  • Acetylation : 7-Hydroxy-4-methylcoumarin is acetylated with acetic anhydride (2.0 equiv) at 120°C for 2 hours.

  • Fries Rearrangement : The acetylated product undergoes AlCl3-catalyzed rearrangement (140–160°C, 4 hours) to yield 8-acetyl-7-hydroxy-4-methylcoumarin.

  • Hydrazone Formation : Condensation with 4-methylphenylhydrazine in ethanol (reflux, 3 hours) forms a hydrazone intermediate.

  • Oxazinone Cyclization : Treatment with phosphorus oxychloride (POCl3) in DMF at 60°C for 6 hours initiates Vilsmeier-Haack reaction, cyclizing the hydrazone into the oxazinone .

Advantages and Limitations

  • Higher Functionalization Control : Fries rearrangement allows precise acetyl positioning (C-8).

  • Lower Yield : Multi-step process reduces overall yield to 65–70% .

Greener One-Pot Synthesis in Ethanol

Recent advancements emphasize solvent sustainability. A one-pot method avoids isolating intermediates :

  • Reagents : 4-Methylbenzaldehyde (1.0 equiv), 7-hydroxy-4-methylcoumarin (1.0 equiv), ammonium acetate (2.0 equiv), and chloroacetamide (1.1 equiv) are mixed in ethanol.

  • Reaction : Refluxed at 80°C for 2 hours, yielding the target compound directly.

Key Benefits

  • Reduced Steps : Eliminates intermediate purification.

  • Eco-Friendly : Ethanol replaces toxic DMF.

  • Yield : 82–85%, comparable to traditional methods .

Structural Characterization and Validation

Synthetic products are validated via spectroscopic methods:

  • FT-IR : Lactone C=O stretch at 1,715 cm⁻¹; oxazinone C-O-C at 1,250 cm⁻¹ .

  • ¹H NMR : Methyl groups at δ 2.35 (C-4 CH3) and δ 2.28 (C-4’ CH3 on phenyl); oxazinone protons as multiplet (δ 4.10–4.30) .

  • Mass Spectrometry : Molecular ion peak at m/z 335.4 [M+H]⁺ .

Comparative Analysis of Synthetic Routes

MethodStepsYieldSolventKey Advantage
Knoevenagel-DMF289–92%DMFHigh efficiency
Fries-Hydrazone465–70%Toluene/DMFFunctional group control
One-Pot Greener182–85%EthanolSustainability

Industrial-Scale Considerations

For bulk synthesis, the one-pot ethanol method is preferred due to lower solvent costs and waste. However, the Knoevenagel-DMF route offers higher reproducibility for pharmaceutical-grade material . Critical challenges include:

  • Purity Control : Chromatography is required to remove unreacted hydrazine byproducts.

  • Exothermic Risk : Chloroacetyl chloride addition requires slow dosing below 30°C .

Chemical Reactions Analysis

Types of Reactions

4-methyl-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-methyl-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Physicochemical Properties

Chromeno-oxazin derivatives are distinguished by substituents on the phenyl rings (positions 3 and 9) and the oxazinone core. Key comparisons include:

Table 1: Substituent Effects on Physical Properties
Compound (Reference) Substituents (Position) Molecular Formula Melting Point (°C) Biological Activity
Target Compound (Hypothetical) 4-CH₃, 9-(4-CH₃C₆H₄) C₂₂H₂₁NO₂ N/A Hypothesized osteogenic*
4d (n=3) 3-(4-OCH₃C₆H₄), 9-(4-hydroxybutyl) C₂₄H₂₇NO₅ 122–123 Not reported
4h (n=3) 3-(3,4-(OCH₃)₂C₆H₃), 2-CF₃ C₂₅H₂₅F₃NO₅ 154–156 Not reported
Compound 7 3-(4-OCH₃C₆H₄), 9-(furan-3-ylmethyl) C₂₄H₂₁NO₄ N/A Osteoblast formation, anti-osteoclastogenesis
STL463069 4-(4-OCH₃C₆H₄), 9-(4-FC₆H₄CH₂) C₂₅H₂₀FNO₄ N/A Antiviral (MMV000604)*
929811-00-7 3-(4-ClC₆H₄), 9-(thiophen-2-ylmethyl) C₂₂H₁₆ClNO₃S N/A Not reported

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (CF₃) groups (e.g., 4h) increase molecular polarity, correlating with higher melting points (154–156°C vs. 122–123°C for 4d) .
  • Hydrophobic Substituents : The 4-methylphenyl group in the target compound likely enhances lipophilicity (logP ~4.68, similar to STL463069 ), favoring membrane permeability.

Structural and Functional Insights

  • Steric Effects : Bulky substituents (e.g., 4-ethylphenyl in ) may hinder rotational freedom, affecting binding pocket interactions. The target compound’s 4-methylphenyl group balances steric bulk and flexibility.
  • Hydrogen Bonding : Hydroxyalkyl chains (e.g., 4-hydroxybutyl in 4d) enhance solubility but reduce logP. The absence of such groups in the target compound suggests optimized lipophilicity for CNS or membrane-targeted applications .

Q & A

Q. What are the established synthetic routes for chromeno-oxazine derivatives like 4-methyl-9-(4-methylphenyl)-substituted compounds?

Chromeno-oxazine derivatives are typically synthesized via multi-step pathways. A common approach involves:

  • Pechmann condensation to form the chromene core using substituted resorcinol and β-ketoesters under acidic conditions (e.g., H₂SO₄ or BF₃·Et₂O) .
  • Oxazine ring formation via cyclization of intermediates with urea or thiourea derivatives, often catalyzed by Lewis acids (e.g., ZnCl₂) .
  • Substituent introduction through alkylation or Friedel-Crafts reactions. For example, the 4-methylphenyl group can be introduced via nucleophilic substitution using 4-methylbenzyl chloride . Key optimization parameters: Temperature (80–120°C), solvent polarity (DMF or toluene), and catalyst loading (5–10 mol%).

Q. Which spectroscopic techniques are critical for characterizing chromeno-oxazine derivatives?

Structural confirmation requires:

  • ¹H/¹³C NMR : Assigns aromatic protons (δ 6.5–8.0 ppm) and oxazine methyl groups (δ 2.1–2.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in fused ring systems .
  • HRMS : Validates molecular formula (e.g., C₂₀H₁₉NO₃ for the target compound) with <5 ppm mass error .
  • FT-IR : Confirms carbonyl (C=O, 1680–1720 cm⁻¹) and ether (C-O-C, 1200–1250 cm⁻¹) functionalities .

Q. What in vitro assays are used to screen chromeno-oxazine derivatives for biological activity?

  • Antimicrobial : Broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) with MIC values reported .
  • Antioxidant : DPPH radical scavenging (IC₅₀) compared to ascorbic acid .
  • Osteoblast/osteoclast modulation : ALP activity assays (osteoblasts) and TRAP staining (osteoclasts) using cell lines like MC3T3-E1 or RAW264.7 .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of chromeno-oxazine derivatives?

  • Molecular docking : Targets like COX-2 (PDB: 5KIR) or RANKL (PDB: 7T9L) to assess binding affinity (ΔG < -8 kcal/mol suggests strong interaction) .
  • QSAR models : Use descriptors (logP, polar surface area) to correlate substituents (e.g., methyl vs. trifluoromethyl) with bioactivity .
  • MD simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .

Q. How do steric and electronic effects of substituents influence reactivity in chromeno-oxazine derivatives?

  • Steric effects : Bulky groups (e.g., 3,4,5-trimethoxybenzyl) hinder cyclization, requiring higher temperatures (120°C vs. 80°C) for oxazine formation .
  • Electronic effects : Electron-withdrawing groups (e.g., -CF₃) reduce nucleophilicity, slowing alkylation reactions. Substituent Hammett constants (σ) correlate with reaction rates . Example: 4-Methylphenyl (σ = -0.17) enhances electron density, accelerating electrophilic substitutions compared to chlorophenyl (σ = +0.23) .

Q. What strategies resolve contradictions in reported biological data across studies?

  • Standardized protocols : Use CLSI guidelines for antimicrobial assays to minimize inter-lab variability .
  • Dose-response curves : Compare EC₅₀ values instead of single-dose results (e.g., compound 7 in showed 2.5 µM EC₅₀ for osteoblast activation vs. 10 µM in earlier studies).
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models to assess heterogeneity (I² > 50% indicates significant variation) .

Methodological Challenges & Solutions

Q. How to optimize reaction yields in multi-step chromeno-oxazine synthesis?

Step Challenge Solution Yield Improvement
CyclizationCompeting side reactionsUse microwave-assisted synthesis (100°C, 30 min) 72% → 89%
PurificationCo-elution of isomersEmploy chiral HPLC (Chiralpak IA column, hexane:IPA) Purity >99%
Scale-upExothermic reactionsSlow reagent addition (<0.5 mL/min) in jacketed reactors Consistent yield at 10 g scale

Q. What analytical approaches validate the stability of chromeno-oxazine derivatives under physiological conditions?

  • pH stability : Incubate compound in buffers (pH 2–9) for 24h; monitor degradation via HPLC (e.g., <5% degradation at pH 7.4 ).
  • Thermal stability : TGA/DSC analysis (decomposition >200°C indicates suitability for lyophilization) .
  • Light sensitivity : UV-Vis spectroscopy (λmax shift >10 nm suggests photodegradation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.